Tetraglucoside

Overview

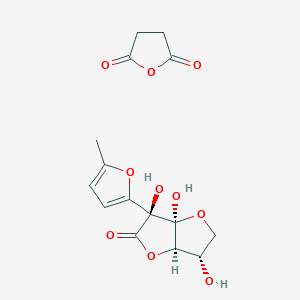

Description

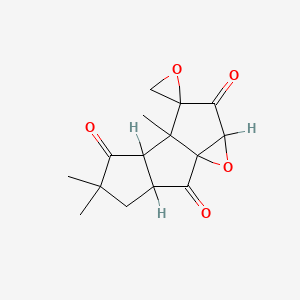

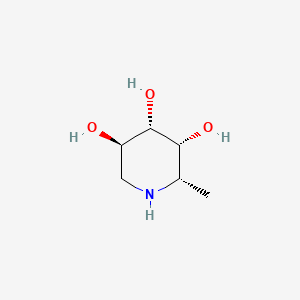

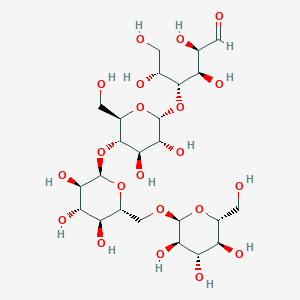

Tetraglucoside is a novel compound derived from the natural product, glucoside, and is composed of four glucose molecules linked together in a linear chain. It has been the subject of much research in recent years, due to its potential applications in various areas of science and medicine.

Scientific Research Applications

"Synthesis of oligosaccharides on soluble high-molecular-weight branched polymers in combination with purification by nanofiltration" by Majumdar, D., Zhu, T., & Boons, G. (2003). This paper describes an efficient approach for polymer-supported oligosaccharide synthesis using branched and high-molecular-weight PEG derivatives, combined with purification by nanofiltration. The methodology was applied to the preparation of a tetraglucoside, which might be relevant to your query about this compound (Majumdar, Zhu & Boons, 2003).

"The structures of tetraphyllin A and B, two new cyanoglucosides from Tetrapathaea tetrandra" by Russell, G. & Reay, P. (1971). This study focuses on two new cyanoglucosides, tetraphyllin A and B, isolated from the fruit of Tetrapathaea tetrandra, and discusses their structures. While this does not directly address this compound, it explores similar compounds which might offer useful parallels (Russell & Reay, 1971).

"Tetracyclines Disturb Mitochondrial Function across Eukaryotic Models A Call for Caution in Biomedical Research"

by Moullan et al. (2015). This paper discusses the broad use of tetracyclines in controlling gene expression and their potential confounding effects on experimental results due to their impact on mitochondrial function. This is relevant for understanding the broader context of how similar compounds might influence biomedical research (Moullan et al., 2015).

"Tetracycline antibiotics impair mitochondrial function and its experimental use confounds research" by Chatzispyrou et al. (2015). Similar to the previous paper, this study examines how tetracycline antibiotics, commonly used in research for inducible gene expression systems, can impair mitochondrial function and potentially confound research findings (Chatzispyrou et al., 2015).

Mechanism of Action

Tetraglucoside stabilizes membrane proteins by forming micelles around them. These micelles shield the proteins from the surrounding aqueous environment, maintaining their native conformation and functionality. The positioning of the polar functional group (ether) within the detergent scaffold significantly influences protein stability .

Biochemical Analysis

Biochemical Properties

Tetraglucoside plays a significant role in biochemical reactions, particularly in the synthesis and degradation of glycoconjugates and polysaccharides. It interacts with various enzymes, including glycosidases and glycosyltransferases, which are responsible for cleaving and forming glycosidic bonds, respectively . These interactions are crucial for numerous biological functions, such as cell signaling, energy storage, and structural integrity.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to stabilize membrane proteins, which are essential for a variety of cellular activities . This stabilization enhances the structural integrity of membrane proteins, thereby influencing cell function and signaling pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It has been found to stabilize membrane proteins by forming detergent micelles, which mimic the natural membrane environment . This stabilization is crucial for maintaining the functionality of membrane proteins, which play essential roles in cellular activities.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable, but its degradation can affect its long-term impact on cellular function . In vitro and in vivo studies have observed that prolonged exposure to this compound can lead to changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to enhance cellular function and stability. At higher doses, it can exhibit toxic or adverse effects, including disruptions in cellular metabolism and function . These threshold effects highlight the importance of dosage regulation in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to carbohydrate metabolism. It interacts with enzymes such as glycosidases and glycosyltransferases, which play roles in the biosynthesis and degradation of glycoconjugates and polysaccharides . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation, affecting its biological activity . Understanding the transport and distribution mechanisms of this compound is crucial for elucidating its role in cellular processes.

Subcellular Localization

This compound’s subcellular localization is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound exerts its effects in the appropriate cellular context, contributing to its biological functions.

properties

IUPAC Name |

(2R,3R,4R,5R)-4-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H42O21/c25-1-6(29)11(31)20(7(30)2-26)44-24-19(39)16(36)21(9(4-28)42-24)45-23-18(38)15(35)13(33)10(43-23)5-40-22-17(37)14(34)12(32)8(3-27)41-22/h1,6-24,26-39H,2-5H2/t6-,7+,8+,9+,10+,11+,12+,13+,14-,15-,16+,17+,18+,19+,20+,21+,22-,23+,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDKHYSDETIRMHM-CDGFVBQXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)O)OC(C(CO)O)C(C(C=O)O)O)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H42O21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00956619 | |

| Record name | Hexopyranosyl-(1->6)hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00956619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

666.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35175-16-7 | |

| Record name | 63-O-α-D-Glucosylmaltotriose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35175-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glucose tetrasaccharide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035175167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexopyranosyl-(1->6)hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00956619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What are tetraglucosides?

A1: Tetraglucosides are a class of glycosides containing a core structure of four glucose molecules linked together. These glucose units can be linked in various ways, resulting in different isomers with potentially distinct biological properties. Tetraglucosides have been isolated from various natural sources, including plants and bacteria, and have demonstrated interesting biological activities, making them a subject of ongoing scientific research.

Q2: Can you provide examples of specific tetraglucosides isolated from natural sources?

A2: Certainly! Studies have identified several unique tetraglucosides in various plant species. * A new phenyl tetraglucoside, 3-methoxy-4 hydroxyphenyl-n-butanyl-o-α-L-glucopyranosyl-(4a→1b)-α-L glucopyranosyl-(4b→1c)-α-L-glucopyranosyl-(4c→1d)-α-L-glucopyranosyl-4d-(3'-methoxy-4-hydroxyphenyl)-n-pent-7', 9'- dien-11'-oate, was isolated from Picrorhiza kurroa Royle ex Benth (Scrophulariacae), a small perennial herb found in the Himalayas. [, ]* Adenanthera pavonina L. (Leguminosae) yields α-D-glucopyranosyl-(6→1′)-α-D-glucopyranosyl-(6′→1′′)α-D-glucopyranosyl-(6′′→1′′′)-α-D-glucopyranoside (α-6-O-D-tetraglucoside). [] * A novel flavonol this compound was isolated from guar (Cyamopsis tetragonoloba L. Taub), although its specific structure was not fully elucidated in the provided abstract. []

Q3: What is the significance of the structural diversity of tetraglucosides?

A3: The arrangement of glucose units within the this compound structure, along with any additional substituents, influences its interaction with biological targets. This structural diversity contributes to the wide array of biological activities observed across different tetraglucosides.

Q4: How do tetraglucosides contribute to the stability of membrane proteins?

A4: A new class of malonate-derived detergents incorporating four glucosides, termed malonate-derived tetra-glucosides (MTGs), has demonstrated promising results in stabilizing membrane proteins. [] These MTGs, when compared with conventional detergents like n-dodecyl-β-d-maltoside (DDM) and octyl glucose neopentyl glycol (OGNG), showed enhanced stabilization of various G-protein coupled receptors (GPCRs) and transporter proteins. This improved stability is likely due to the unique structural properties of the MTGs, potentially mimicking the natural lipid environment of membrane proteins more effectively.

Q5: Can you elaborate on the antiallergic properties of cassiaside C2?

A5: Cassiaside C2, a toralactone 9-O-β-d-glucopyranosyl-(1→6)-β-d-glucopyranosyl-(1→3)-β-d-glucopyranosyl-(1→6)-β-d-glucopyranoside isolated from Cassia obtusifolia L. seeds, exhibits significant antiallergic activity. [, , ] While the precise mechanism of action remains under investigation, the unique naphtho-α-pyrone core structure of cassiaside C2 is thought to be crucial for its activity.

Q6: What synthetic strategies are employed in the production of tetraglucosides?

A6: Synthesizing complex tetraglucosides often involves solid-phase synthesis techniques. Researchers have successfully employed glycosyl trifluoroacetimidates as glycosylation agents in the total synthesis of cassiaside C2. [, , ] This approach allows for controlled and efficient assembly of the this compound structure.

Q7: What are the potential applications of tetraglucosides in drug delivery?

A7: The ability of tetraglucosides to interact with biological targets makes them interesting candidates for drug delivery applications. Researchers are exploring the use of thiourea-linked calix[4]arene this compound clusters for targeted drug delivery. [] These clusters can bind to specific lectins, such as Concanavalin A and peanut lectin, suggesting their potential use in targeted therapies.

Q8: How do different flavonol glycosides respond to UV-B radiation?

A8: Studies on kale (Brassica oleracea) have shown that exposure to moderate levels of ultraviolet-B (UV-B) radiation elicits a structure-specific response in different flavonol glycosides. [] Notably, quercetin glycosides generally decreased under UV-B exposure, whereas the response of kaempferol glycosides varied depending on the number of sugar moieties and the presence of hydroxycinnamic acid residues. These findings underscore the influence of structural variations on the biological activity and response of flavonol glycosides to environmental factors.

Q9: Are there analytical methods for studying tetraglucosides?

A9: Various analytical techniques are crucial for characterizing and quantifying tetraglucosides. These include:* Chromatographic methods: Thin layer chromatography (TLC) [, , ], high performance liquid chromatography (HPLC) [, ], and UHPLC-LTQ-OrbiTrap-MS2 [] are commonly used to separate and identify different this compound species in complex mixtures.* Spectroscopic methods: UV-Vis spectroscopy, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy are essential for elucidating the structure and confirming the identity of isolated tetraglucosides. [, , , , ]* Mass spectrometry (MS): This technique provides information about the molecular weight and fragmentation patterns of tetraglucosides, aiding in their structural characterization. [, , , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(5-methyl-1H-imidazol-1-yl)-2-butynyl]-2-pyrrolidinone](/img/structure/B1198262.png)

![(2R,3R,4S,5R)-5-[[[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-2-(3-carbamoylpyridin-1-ium-1-yl)-4-hydroxyoxolan-3-olate](/img/structure/B1198263.png)